(2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is an intricate organic compound known for its diverse applications in scientific research. The structure incorporates a unique combination of methoxypyridine and trifluoromethylpyridine motifs, bound through a piperidine linkage, conferring it interesting chemical properties and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the coupling of 2-methoxypyridine with a piperidine intermediate, followed by the introduction of a trifluoromethylpyridine moiety. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in ensuring high yield and purity. Commonly used catalysts include palladium-based compounds, facilitating C-H activation or Suzuki coupling reactions. The synthetic route is generally as follows:
Preparation of 2-methoxypyridine intermediate.
Coupling with piperidine derivative.
Introduction of trifluoromethyl
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-26-16-14(3-2-8-22-16)17(25)24-9-6-13(7-10-24)27-15-5-4-12(11-23-15)18(19,20)21/h2-5,8,11,13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZSXPVNXKYEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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